molecular formula C65H103N19O17S2 B570788 Allatotropin CAS No. 120928-88-3

Allatotropin

Cat. No.: B570788
CAS No.: 120928-88-3
M. Wt: 1486.8 g/mol
InChI Key: VOQFXDFZGBDKIR-UHFFFAOYSA-N
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Description

Allatotropin is a neuropeptide originally isolated from the nervous system of the lepidopteran Manduca sexta. It is known for its ability to stimulate the secretion of juvenile hormone by the corpora allata. This compound plays multiple neural, endocrine, and myoactive roles in insects and other organisms .

Preparation Methods

Allatotropin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Chemical Reactions Analysis

Allatotropin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Allatotropin has a wide range of scientific research applications:

Mechanism of Action

Allatotropin exerts its effects by binding to specific receptors on target cells. This binding activates signaling pathways that lead to the synthesis and release of juvenile hormone. The molecular targets of this compound include G-protein coupled receptors (GPCRs) that are related to mammalian orexin receptors . These pathways involve the regulation of intracellular calcium ions and cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Allatotropin is unique among neuropeptides due to its specific role in stimulating juvenile hormone synthesis. Similar compounds include:

This compound’s uniqueness lies in its specific role in juvenile hormone regulation and its presence across various insect species.

Biological Activity

Allatotropin (AT) is a neuropeptide predominantly found in insects, playing a crucial role in various physiological processes. This article delves into the biological activities of this compound, emphasizing its multifaceted roles in regulating juvenile hormone (JH) biosynthesis, cardiac functions, immune responses, and more.

Overview of this compound

This compound was first identified in the brain of the moth Manduca sexta in 1989, where it was characterized as a neuropeptide that stimulates the synthesis of juvenile hormones in the corpora allata (CA) of insects. Over the years, research has revealed its pleiotropic effects across various insect species, including mosquitoes and lepidopterans.

Key Biological Functions

  • Regulation of Juvenile Hormone Biosynthesis
    • This compound is primarily known for its role in stimulating JH production in the CA. Studies have demonstrated that AT enhances JH synthesis in vitro across several species, including Aedes aegypti and Rhodnius prolixus .
  • Cardiac Regulation
    • AT acts as a myoregulator, influencing cardiac rhythm and muscle contractions. In triatomine species, it modulates hemolymph recirculation during diuresis, showcasing its importance in cardiovascular physiology .
  • Immune Response Modulation
    • Recent studies indicate that this compound also plays a role in immune responses. Research on Anopheles albimanus and Aedes aegypti showed that AT triggers morphological changes in hemocytes and enhances phagocytic activity, suggesting its involvement in the insect immune system .
  • Effects on Digestive Functions
    • This compound influences digestive enzyme secretion and nutrient absorption. It regulates the contractions of the oviduct and hindgut, facilitating digestion and nutrient uptake .
  • Circadian Rhythm Regulation
    • AT has been implicated in the modulation of circadian rhythms in insects, affecting various physiological processes tied to daily cycles .

Case Studies

  • Study on Aedes aegypti :
    A study by Hernández-Martínez et al. (2017) demonstrated that this compound significantly increases phenoloxidase activity in hemolymph and stimulates the expression of antimicrobial peptides after treatment with AT. This indicates a direct link between this compound and immune function modulation .
  • Investigation in Rhodnius prolixus :
    Research revealed that this compound is synthesized not only in the brain but also within the ovaries of Rhodnius prolixus, suggesting a paracrine regulatory mechanism during reproduction. The expression levels of AT correlate with changes in JH titers, highlighting its dual role in reproductive and metabolic processes .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
JH BiosynthesisStimulates juvenile hormone production in CA
Cardiac FunctionRegulates heart contractions and muscle activity
Immune ResponseEnhances hemocyte activity and phagocytosis
Digestive RegulationInfluences digestive enzyme secretion and gut motility
Circadian RhythmModulates physiological processes related to daily cycles

Properties

CAS No.

120928-88-3

Molecular Formula

C65H103N19O17S2

Molecular Weight

1486.8 g/mol

IUPAC Name

4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)

InChI Key

VOQFXDFZGBDKIR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

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